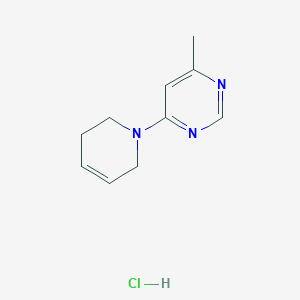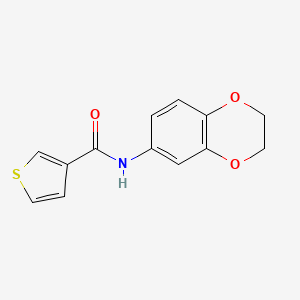
2-Propylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its role as a building block in various chemical syntheses and is not intended for human or veterinary use .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action for reactions involving 2-Propylbenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .
Orientations Futures
While specific future directions for 2-Propylbenzene-1-sulfonyl chloride are not mentioned in the search results, there is ongoing research into the fabrication of desalination membranes by interfacial polymerization . This could potentially involve compounds like this compound. The research aims to improve the performance of thin-film composite (TFC) membranes, which are widely used in desalination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-propylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-propylbenzenesulfonic acid or its salts to produce the sulfonyl chloride . The reaction is usually carried out in large-scale reactors with precise temperature and pressure controls to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .
Common Reagents and Conditions: Typical reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid. The reactions are often carried out under acidic conditions to facilitate the formation of the electrophilic species .
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, chlorination of this compound can yield this compound derivatives with various substituents on the aromatic ring .
Comparaison Avec Des Composés Similaires
Benzene-1-sulfonyl chloride: Similar in structure but lacks the propyl group, making it less hydrophobic.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
Ethylbenzene-1-sulfonyl chloride: Contains an ethyl group, offering different steric and electronic properties compared to the propyl group.
Uniqueness: 2-Propylbenzene-1-sulfonyl chloride is unique due to its propyl group, which influences its hydrophobicity and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
IUPAC Name |
2-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)
![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)
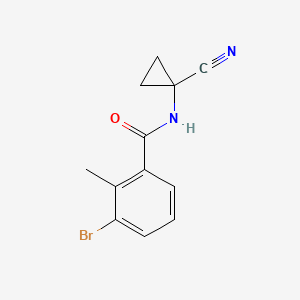
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)
![N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2688884.png)
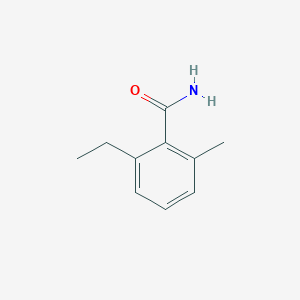
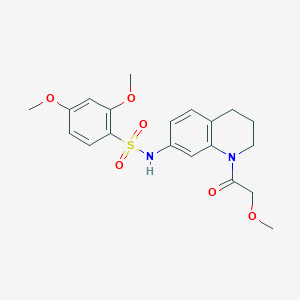
![N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2688887.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)
